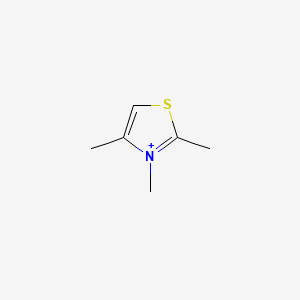

2,3,4-Trimethyl-1,3-thiazole

Description

Significance of the 1,3-Thiazole Scaffold in Chemical Science

The 1,3-thiazole is a five-membered heterocyclic compound containing one sulfur and one nitrogen atom. nih.gov This structural motif is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant biological activities. rsc.orgijper.org The thiazole (B1198619) ring's unique electronic properties and ability to participate in various chemical interactions make it a privileged scaffold in drug discovery. nih.govnih.gov Its derivatives have demonstrated a wide array of pharmacological effects, including antimicrobial, anti-inflammatory, anticancer, antiviral, and antifungal activities. nih.govrsc.org The versatility of the thiazole nucleus allows for the synthesis of a diverse library of compounds with potential therapeutic applications. nih.gov

The significance of the 1,3-thiazole scaffold extends to its presence in several clinically approved drugs. Notable examples include Sulfathiazole (an antimicrobial), Ritonavir (an antiretroviral), Meloxicam (a non-steroidal anti-inflammatory drug), and Bleomycin (an antineoplastic agent). ijper.orgnih.gov The thiazole ring is also a key component of thiamine (B1217682) (Vitamin B1), highlighting its fundamental role in biological processes. tandfonline.com

Historical Context and Evolution of Thiazole Research

The exploration of thiazole chemistry dates back to 1887, with the pioneering work of Hantzsch and Weber. sciencescholar.us The Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides, remains a fundamental and widely used method for constructing the thiazole ring. ijper.orgtandfonline.com Over the decades, research in this field has evolved significantly, leading to the development of numerous synthetic methodologies for preparing substituted thiazoles. These methods include the Cook-Heilborn synthesis for 5-aminothiazoles and Tcherniac's synthesis for 2-substituted thiazoles. pharmaguideline.com

Early research focused on understanding the fundamental reactivity of the thiazole ring. It was established that the nitrogen atom at position 3 is the most basic site and readily undergoes protonation. pharmaguideline.com The carbon at position 2 is the most electron-deficient, making it susceptible to deprotonation by strong bases and subsequent reaction with electrophiles. pharmaguideline.com Conversely, electrophilic substitution reactions preferentially occur at the C5 position. pharmaguideline.com The advent of modern analytical techniques has further deepened the understanding of the structure and properties of thiazole derivatives.

The evolution of thiazole research has been driven by the quest for new therapeutic agents. The discovery of the thiazole ring in naturally occurring bioactive molecules, such as those from marine organisms and microbes, has spurred synthetic efforts to create novel analogs with improved pharmacological profiles. ijper.org Contemporary research often focuses on the design and synthesis of thiazole-containing compounds that target specific biological pathways implicated in diseases like cancer and neurodegenerative disorders. nih.govresearchgate.net

Specificity of Alkyl-Substituted Thiazoles: Focus on 2,3,4-Trimethyl-1,3-thiazole

Alkyl-substituted thiazoles represent an important subclass of thiazole derivatives. The introduction of alkyl groups onto the thiazole core can significantly influence the molecule's physical, chemical, and biological properties. These substituents can affect factors such as solubility, lipophilicity, and metabolic stability, which are crucial for the development of new chemical entities.

This compound is a specific example of an alkyl-substituted thiazole. In this compound, methyl groups are attached to the carbon atoms at positions 2 and 4, and the nitrogen atom at position 3. The presence of these methyl groups imparts distinct characteristics to the molecule. The N-alkylation to form a thiazolium salt is a key reaction of thiazoles, and in this case, the nitrogen is already substituted with a methyl group, forming a thiazolium cation. pharmaguideline.com

The synthesis of such substituted thiazoles can be achieved through various methods, often as extensions of classical syntheses like the Hantzsch reaction, by using appropriately substituted starting materials. For instance, the synthesis of N-substituted thiazolium salts can be accomplished by the cyclization of N-monosubstituted thioamides with α-halocarbonyl compounds. tandfonline.com

Below is a data table summarizing the key properties of the parent 1,3-thiazole molecule.

| Property | Value |

| Chemical Formula | C₃H₃NS nist.gov |

| Molecular Weight | 85.128 g/mol nist.gov |

| IUPAC Name | 1,3-Thiazole nist.gov |

| CAS Registry Number | 288-47-1 nist.gov |

| Appearance | Pale yellow liquid tandfonline.com |

| Odor | Pyridine-like tandfonline.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

29488-88-8 |

|---|---|

Molecular Formula |

C6H10NS+ |

Molecular Weight |

128.22 g/mol |

IUPAC Name |

2,3,4-trimethyl-1,3-thiazol-3-ium |

InChI |

InChI=1S/C6H10NS/c1-5-4-8-6(2)7(5)3/h4H,1-3H3/q+1 |

InChI Key |

UHOYCVRPRYFLFR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CSC(=[N+]1C)C |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 2,3,4 Trimethyl 1,3 Thiazole

Fundamental Reactivity Patterns of the Thiazole (B1198619) Nucleus

The thiazole ring exhibits distinct regioselectivity in its reactions, a direct consequence of its electronic structure. The delocalization of a lone pair of electrons from the sulfur atom contributes to the ring's aromaticity. However, the electron distribution is not uniform; the C2 position is the most electron-deficient, C4 is nearly neutral, and C5 is comparatively electron-rich.

Calculations of π-electron density reveal that the C5 position is the primary site for electrophilic substitution. The sulfur atom at position 1 acts as an electron donor, directing electrophiles to this position. Consequently, reactions such as halogenation and sulfonation preferentially occur at C5. For instance, the bromination of unsubstituted thiazole yields 5-bromothiazole, and nitration produces 5-nitrothiazole. The presence of electron-donating groups at the C2 position can further facilitate electrophilic attack at C5, even under mild conditions. In cases where the C5 position is already occupied, electrophilic attack on other positions becomes highly unlikely.

In contrast to electrophilic substitution, nucleophilic attack preferentially occurs at the C2 position. This is due to the electron-withdrawing nature of the adjacent pyridine-type nitrogen atom, which renders the C2 carbon electron-deficient and susceptible to attack by nucleophiles. Nucleophilic substitution on the thiazole ring often requires either a strong nucleophile or activation of

Reaction Pathways and Transformation Mechanisms Involving 2,3,4-Trimethyl-1,3-thiazole

Cyclization Reactions and Ring Transformations

The electron-deficient nature of the 2,3,4-trimethyl-1,3-thiazolium cation makes it a potential candidate for various cyclization and ring transformation reactions, often initiated by nucleophilic attack. While specific studies on this exact molecule are not extensively documented, its reactivity can be inferred from related thiazolium and other azolium systems.

Cycloaddition Reactions: Thiazolium salts can participate in cycloaddition reactions, although the permanent aromaticity and positive charge can make them less reactive as dienes compared to their neutral counterparts. However, they can act as dienophiles or participate in formal cycloadditions. For instance, a [2+2] cycloaddition with electron-rich alkynes could lead to a cyclobutene intermediate, which might subsequently undergo ring-opening and rearrangement.

Ring Transformations via Nucleophilic Attack: A more common pathway for ring transformation involves the initial attack of a nucleophile at one of the electrophilic carbon centers of the thiazolium ring (C2, C4, or C5). This initial attack disrupts the aromaticity and can lead to ring-opening. The resulting intermediate can then undergo subsequent intramolecular reactions to form new heterocyclic systems. For example, reaction with a bifunctional nucleophile could lead to the complete replacement of the thiazole skeleton with a new ring system.

A plausible transformation pathway is outlined in the table below, based on established reactivity patterns of N-alkylthiazolium salts.

| Reaction Type | Proposed Reactant | Intermediate | Potential Product(s) |

| Ring Expansion | Dimethyl acetylenedicarboxylate (DMAD) | Zwitterionic adduct | Pyridine or Thiazepine derivatives |

| Ring Cleavage | Strong bases (e.g., Hydroxide) | Pseudobase/Ring-opened aldehyde | Thioamide and carbonyl compounds |

| Transannular Cyclization | Nucleophiles with a pendant reactive group | Acyclic thioether intermediate | Fused heterocyclic systems |

These transformations are highly dependent on the nature of the nucleophile and the reaction conditions, such as temperature and solvent, which can be tuned to favor one pathway over another.

Oxidation and Substitution Reactions

The chemical reactivity of the 2,3,4-trimethyl-1,3-thiazolium cation is dominated by its electrophilic character, making substitution reactions with nucleophiles a primary pathway. Oxidation reactions are also possible, though they may target the sulfur atom or the substituent methyl groups rather than the electron-poor ring itself.

Oxidation: The sulfur atom in the thiazolium ring is susceptible to oxidation, which can lead to the formation of a non-aromatic sulfoxide or sulfone. This transformation would significantly alter the electronic properties and geometry of the ring. The choice of oxidizing agent is critical; potent agents like meta-chloroperoxybenzoic acid (mCPBA) or hypofluorous acid could achieve this. Additionally, the methyl groups, particularly the one at the C2 position, can be susceptible to oxidation under specific conditions to yield corresponding aldehydes or carboxylic acids, although this typically requires harsh reagents.

Substitution Reactions: Nucleophilic substitution is a key reaction class for this compound. wikipedia.orgbyjus.com The positive charge on the thiazolium ring activates the carbon atoms, especially the C2 position, for nucleophilic attack. nih.gov Unlike neutral thiazoles that often require strong bases to deprotonate the C2 proton for subsequent reaction, the C2 position in the 2,3,4-trimethyl-1,3-thiazolium salt is already a highly electrophilic center.

A nucleophile can attack the substrate, leading to the formation of a new bond and potentially displacing a substituent if a suitable leaving group were present. wikipedia.orgbyjus.com In the case of 2,3,4-trimethyl-1,3-thiazolium, which lacks a conventional leaving group, the reaction is more likely to proceed as a nucleophilic addition, possibly followed by ring-opening or rearrangement as discussed in the previous section. If a derivative, such as a 2-halo-3,4-dimethylthiazolium salt, were used, direct nucleophilic aromatic substitution (SNAr) would be highly favorable.

The table below summarizes the expected outcomes of key oxidation and substitution reactions.

| Reaction Class | Reagent | Target Site | Expected Product |

| Oxidation | mCPBA | Sulfur (S1) | 2,3,4-Trimethyl-1,3-thiazolium-1-oxide |

| Oxidation | KMnO₄ (harsh) | Methyl group (C2-CH₃) | 3,4-Dimethyl-1,3-thiazole-2-carboxylic acid |

| Nucleophilic Addition | Hydroxide ion (OH⁻) | Carbon (C2) | 2-Hydroxy-2,3,4-trimethyl-2,3-dihydro-1,3-thiazole |

| Nucleophilic Addition | Cyanide ion (CN⁻) | Carbon (C2) | 2-Cyano-2,3,4-trimethyl-2,3-dihydro-1,3-thiazole |

Reaction Mechanism Elucidation via Experimental and Computational Methods

Understanding the precise pathways of the reactions involving 2,3,4-trimethyl-1,3-thiazolium requires a synergistic approach combining experimental studies and computational modeling. This dual strategy allows for the validation of theoretical predictions with empirical data, leading to a comprehensive understanding of reaction mechanisms.

Experimental Methods: Experimental elucidation of reaction mechanisms for thiazolium salts typically involves a combination of kinetic studies and spectroscopic analysis.

Kinetic Studies: By monitoring the reaction rate's dependence on the concentration of reactants, catalysts, and temperature, the reaction order and activation parameters (enthalpy and entropy of activation) can be determined. This data helps distinguish between different mechanistic possibilities, such as unimolecular (SN1-like) versus bimolecular (SN2-like) substitution pathways. masterorganicchemistry.comyoutube.com

Spectroscopic Analysis: Techniques like NMR and IR spectroscopy are invaluable for identifying transient intermediates and final products. For instance, in situ NMR could be used to observe the formation of an addition adduct before it undergoes further transformation. Isotope labeling studies (e.g., using ¹³C or ¹⁵N) can also be employed to trace the path of atoms throughout a reaction, confirming bond-forming and bond-breaking steps.

Computational Methods: Computational chemistry provides deep insight into the energetics and geometries of molecules along a reaction pathway.

Density Functional Theory (DFT): This is a widely used method to calculate the electronic structure of molecules. DFT calculations can map the potential energy surface (PES) of a reaction, identifying the structures and energies of reactants, transition states, intermediates, and products. nih.gov This allows for the determination of activation barriers, which can be directly compared with experimental kinetic data. nih.gov

Mechanism Prediction: For a given reaction, such as a nucleophilic substitution on the thiazolium ring, computational models can compare different potential mechanisms, for example, a concerted one-step displacement versus a two-step addition-elimination pathway, to determine the most energetically favorable route. nih.gov These models can also predict the regioselectivity of nucleophilic attack by calculating the partial positive charges on the different carbon atoms of the ring.

The integration of these methods provides a powerful toolkit for a detailed investigation of the chemical reactivity of 2,3,4-trimethyl-1,3-thiazolium, from macroscopic reaction rates down to the molecular level of bond formation and cleavage. nih.gov

Advanced Characterization and Structural Elucidation of 2,3,4 Trimethyl 1,3 Thiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map the complete carbon-hydrogen framework.

The proton NMR (¹H NMR) spectrum provides information on the chemical environment, connectivity, and number of different types of protons in a molecule. For 2,3,4-trimethyl-1,3-thiazole, the spectrum is expected to be relatively simple, featuring four distinct signals, all of which would be singlets due to the absence of adjacent protons for spin-spin coupling.

The single proton on the thiazole (B1198619) ring, H-5, is expected to resonate furthest downfield due to the deshielding effects of the heterocyclic aromatic system. The three methyl (CH₃) groups would appear as sharp singlets in the upfield region. The N-CH₃ group at position 3 is typically deshielded compared to C-CH₃ groups, causing it to appear at a lower field. The chemical shifts for the methyl groups at positions 2 and 4 are influenced by their electronic environment within the thiazole ring.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-5 | ~6.5 - 7.5 | Singlet |

| N₃-CH₃ | ~3.5 - 4.0 | Singlet |

| C₂-CH₃ | ~2.4 - 2.8 | Singlet |

| C₄-CH₃ | ~2.2 - 2.6 | Singlet |

Note: Predicted values are based on typical chemical shifts for substituted thiazole derivatives.

The carbon-13 NMR (¹³C NMR) spectrum reveals the number of non-equivalent carbon atoms and provides insights into their chemical environment. The spectrum for this compound would display signals for the three distinct carbons of the thiazole ring and the three methyl group carbons.

The C-2 carbon, situated between two heteroatoms (N and S), is expected to be the most deshielded of the ring carbons, thus appearing at the lowest field. The C-4 and C-5 carbons will resonate at intermediate shifts typical for aromatic heterocyclic carbons. The three methyl carbons will appear in the upfield region of the spectrum. The relative positions of the C₂-CH₃ and C₄-CH₃ carbons can be confirmed using two-dimensional NMR techniques.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~160 - 170 |

| C-4 | ~145 - 155 |

| C-5 | ~110 - 120 |

| N₃-CH₃ | ~30 - 40 |

| C₂-CH₃ | ~15 - 25 |

| C₄-CH₃ | ~10 - 20 |

Note: Predicted values are based on typical chemical shifts for substituted thiazole derivatives. asianpubs.orgmdpi.com

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹JCH coupling). libretexts.orglibretexts.orgcolumbia.edu For this compound, an HSQC spectrum would show cross-peaks connecting:

The H-5 proton signal with the C-5 carbon signal.

The N₃-CH₃ proton signal with the N₃-CH₃ carbon signal.

The C₂-CH₃ proton signal with the C₂-CH₃ carbon signal.

The C₄-CH₃ proton signal with the C₄-CH₃ carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial as it shows correlations between protons and carbons over two to three bonds (²JCH and ³JCH). libretexts.orglibretexts.orgcolumbia.edu This allows for the assembly of the molecular skeleton. Key expected correlations for confirming the 2,3,4-trimethyl substitution pattern would include:

Protons of the C₄-CH₃ group showing correlations to C-4 and C-5 .

The H-5 proton showing correlations to C-4 and the C₄-CH₃ carbon.

Protons of the N₃-CH₃ group showing correlations to C-2 and C-4 .

Protons of the C₂-CH₃ group showing a correlation to C-2 .

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, irrespective of their bonding connectivity. A NOESY spectrum could provide further structural confirmation by showing through-space correlations between:

The H-5 proton and the protons of the C₄-CH₃ group.

The protons of the N₃-CH₃ group and the protons of both the C₂-CH₃ and C₄-CH₃ groups.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides information about the functional groups and vibrational modes of a molecule.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum is a unique fingerprint of the molecule's functional groups. mjcce.org.mknih.govijrpc.com For this compound, characteristic absorption bands are expected for the C-H bonds of the methyl groups and the thiazole ring, as well as the C=N and C=C bonds within the ring. mdpi.commdpi.comsemanticscholar.org

Table 3: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100 - 3000 | C-H Stretching | Aromatic C-H (on C-5) |

| 3000 - 2850 | C-H Stretching | Aliphatic C-H (in CH₃) |

| 1620 - 1580 | C=N Stretching | Thiazole Ring |

| 1550 - 1450 | C=C Stretching | Thiazole Ring |

| 1470 - 1430 | C-H Bending (Asymmetric) | CH₃ |

| 1390 - 1370 | C-H Bending (Symmetric) | CH₃ |

Note: Predicted values are based on characteristic infrared absorption frequencies for substituted thiazoles. mdpi.commdpi.comsemanticscholar.org

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar and symmetric molecular vibrations. The Raman spectrum of this compound would be expected to show strong signals for the symmetric vibrations of the thiazole ring, which may be weak or absent in the FT-IR spectrum.

Table 4: Predicted Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100 - 3000 | C-H Stretching | Aromatic C-H |

| 3000 - 2850 | C-H Stretching | Aliphatic C-H |

| 1600 - 1500 | Ring Stretching | Thiazole Ring |

| 1400 - 1300 | Ring Breathing / CH₃ Deformation | Thiazole Ring / CH₃ |

| 800 - 600 | Ring Deformation | Thiazole Ring |

Note: Predicted values are based on typical Raman shifts for heterocyclic aromatic compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. For the 2,3,4-trimethyl-1,3-thiazolium cation, absorption of UV or visible light would promote electrons from lower-energy molecular orbitals to higher-energy ones. The aromatic thiazolium ring contains a system of π-electrons, and the expected electronic transitions would be of the π → π* type. These transitions are characteristic of conjugated systems and typically occur in the UV region of the electromagnetic spectrum.

When the compound is analyzed as a salt, such as 2,3,4-trimethyl-1,3-thiazolium iodide, the counter-ion must also be considered. The iodide ion (I⁻) is known to exhibit strong absorption bands in the UV region, which could overlap with the absorption bands of the thiazolium cation.

While specific spectral data for 2,3,4-trimethyl-1,3-thiazolium is not extensively published, studies on related thiazolium derivatives show that the position and intensity of the absorption maxima can be influenced by the solvent polarity, a phenomenon known as solvatochromism. This effect arises from differential stabilization of the ground and excited states of the molecule by the solvent.

Mass Spectrometry (e.g., HRMS, FAB)

Mass spectrometry (MS) is a powerful analytical tool for determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation analysis.

For 2,3,4-trimethyl-1,3-thiazolium, High-Resolution Mass Spectrometry (HRMS) would be employed to accurately determine the mass of the cation (C₆H₁₀NS⁺). This technique provides a highly precise mass measurement, allowing for the unambiguous confirmation of the elemental formula.

Soft ionization techniques like Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB) are suitable for analyzing pre-charged ions like the thiazolium cation. In a typical ESI-MS experiment, the intact cation would be detected at its corresponding mass-to-charge ratio (m/z).

Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pathways. The fragmentation of the 2,3,4-trimethyl-1,3-thiazolium cation would likely involve characteristic losses of its substituent groups. Common fragmentation patterns for N-alkylated heterocyclic compounds include:

α-cleavage: The cleavage of a bond adjacent to the heteroatom. For this cation, this could involve the loss of a methyl radical (•CH₃) from the nitrogen or the ring carbons.

Ring Cleavage: Fragmentation of the thiazolium ring itself, leading to smaller charged fragments. Studies on the mass spectrometry of thiazole derivatives show that the thiazole ring can undergo cleavage, although the pyrimidine ring is often found to be more stable during fragmentation when both are present in a larger structure sapub.org.

The resulting fragmentation pattern provides a structural fingerprint that can be used to confirm the identity of the compound and distinguish it from its isomers.

X-ray Crystallography for Solid-State Structure Determination

While the specific crystal structure for 2,3,4-trimethyl-1,3-thiazolium iodide has not been detailed in publicly available databases, a complete single-crystal X-ray diffraction analysis has been performed on its close isomer, 3,4,5-trimethyl-1,3-thiazolium iodide nih.gov. The data from this related structure serves as an excellent example of the detailed information obtained from an SC-XRD analysis of a trimethyl-substituted thiazolium salt.

The analysis of 3,4,5-trimethyl-1,3-thiazolium iodide revealed that it crystallizes in the monoclinic space group P2₁/c nih.gov. The crystallographic data provides precise lattice parameters that define the size and shape of the unit cell, which is the basic repeating unit of the crystal.

Interactive Table: Crystallographic Data for 3,4,5-Trimethyl-1,3-thiazolium Iodide nih.gov

| Parameter | Value |

| Chemical Formula | C₆H₁₀INS |

| Crystal System | Monoclinic |

| Space Group | P 1 2₁/c 1 |

| a (Å) | 8.5748 |

| b (Å) | 7.6434 |

| c (Å) | 13.3454 |

| α (°) | 90 |

| β (°) | 92.171 |

| γ (°) | 90 |

| Volume (ų) | 873.9 |

| Z (Molecules per cell) | 4 |

This data is for the isomer 3,4,5-trimethyl-1,3-thiazolium iodide and is presented to illustrate the results of a typical SC-XRD analysis for this class of compounds.

The data obtained from SC-XRD allows for a detailed analysis of the molecular conformation and the non-covalent interactions that stabilize the crystal structure. For a salt like 2,3,4-trimethyl-1,3-thiazolium iodide, the crystal packing would be governed by a network of intermolecular interactions between the thiazolium cations and the iodide anions mdpi.com.

Based on the analysis of related thiazolium salts and other molecular crystals, the primary interactions would include:

Ionic Interactions: The fundamental electrostatic attraction between the positively charged thiazolium cation and the negatively charged iodide anion.

Hydrogen Bonding: Although the cation lacks traditional hydrogen bond donors like O-H or N-H, the polarized C-H bonds of the methyl groups and the thiazolium ring can act as weak hydrogen bond donors. These can form C-H···I interactions with the iodide anion, which play a significant role in directing the crystal packing eurjchem.com.

π-π Stacking: The aromatic thiazolium rings could potentially stack on top of one another, although this is often influenced or precluded by the arrangement of substituents and the presence of strong ionic interactions.

Analysis tools such as Hirshfeld surface analysis can be used to visualize and quantify these intermolecular contacts, revealing the relative importance of different types of interactions in the crystal's structure eurjchem.comnih.gov. The interplay of these forces dictates the final solid-state structure, influencing physical properties such as melting point and solubility.

Computational and Theoretical Investigations of 2,3,4 Trimethyl 1,3 Thiazole

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) serves as the foundation for modern computational investigations of thiazole (B1198619) derivatives. This method facilitates the calculation of a molecule's electronic structure, providing a basis for understanding its geometry, stability, and spectroscopic signatures. While specific DFT studies exclusively focused on 2,3,4-trimethyl-1,3-thiazole are not extensively available in public literature, the well-established principles of DFT and studies on analogous thiazole compounds allow for a comprehensive theoretical profile to be constructed.

Geometry Optimization and Molecular Structure Elucidation

Geometry optimization using DFT methods is the first step in computationally characterizing a molecule. This process determines the lowest energy arrangement of atoms, corresponding to the most stable three-dimensional structure. For this compound, the optimized geometry would reveal key bond lengths, bond angles, and dihedral angles.

Table 1: Representative Geometric Parameters of a Thiazole Ring

| Parameter | Typical Value (Å or Degrees) |

| C2-N3 Bond Length | ~1.32 Å |

| N3-C4 Bond Length | ~1.39 Å |

| C4-C5 Bond Length | ~1.36 Å |

| C5-S1 Bond Length | ~1.72 Å |

| S1-C2 Bond Length | ~1.73 Å |

| C2-N3-C4 Bond Angle | ~111° |

| N3-C4-C5 Bond Angle | ~114° |

| C4-C5-S1 Bond Angle | ~111° |

| C5-S1-C2 Bond Angle | ~92° |

| S1-C2-N3 Bond Angle | ~112° |

Note: These are typical values for a thiazole ring and can vary based on substitution and the computational method used.

Electronic Structure Analysis

The electronic structure of this compound dictates its chemical reactivity and physical properties. DFT calculations provide several key descriptors of the electronic environment.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity.

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For thiazole derivatives, the HOMO is typically a π-orbital distributed over the ring, while the LUMO is a π* anti-bonding orbital. The presence of electron-donating methyl groups would be expected to raise the energy of the HOMO, potentially leading to a smaller energy gap compared to unsubstituted thiazole.

Table 2: Conceptual HOMO-LUMO Energies and Gap

| Molecular Orbital | Energy (eV) - Illustrative |

| HOMO | -6.5 |

| LUMO | -1.8 |

| Energy Gap (ΔE) | 4.7 |

Note: These are illustrative energy values. Actual values would be obtained from specific DFT calculations.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule. It localizes the molecular orbitals into bonding, lone pair, and anti-bonding orbitals, which helps in understanding charge distribution and intramolecular interactions.

In this compound, NBO analysis would quantify the natural atomic charges on each atom. The nitrogen atom at position 3, being part of a thiazolium cation, would carry a significant positive charge. The sulfur atom would also exhibit a distinct charge based on its electronegativity and bonding environment. The carbon and hydrogen atoms of the methyl groups would have smaller, localized charges. This charge distribution is fundamental to understanding how the molecule interacts with other molecules and its environment.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is invaluable for predicting how a molecule will interact with other charged or polar species. The MEP map uses a color scale to indicate regions of different electrostatic potential: red typically represents regions of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack.

For this compound, the MEP map would likely show a region of positive potential around the thiazolium ring, particularly near the nitrogen and sulfur atoms, reflecting the cationic nature of the heterocycle. The methyl groups would present as regions of more neutral potential. This map provides a clear and intuitive guide to the molecule's reactive sites.

Spectroscopic Property Prediction

DFT calculations are also employed to predict various spectroscopic properties of molecules, which can then be compared with experimental data to validate the computational model.

Predicted spectroscopic data for this compound would include:

Infrared (IR) Spectra: By calculating the vibrational frequencies of the molecule, an IR spectrum can be simulated. This would show characteristic peaks corresponding to the stretching and bending of different bonds, such as C-H bonds in the methyl groups, C=N and C-S bonds within the thiazole ring.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) can predict the electronic transitions that give rise to UV-Visible absorption. The predicted wavelengths of maximum absorption (λmax) would correspond to the energy required to promote an electron from a lower energy orbital to a higher one, often related to the HOMO-LUMO transition.

NMR Chemical Shifts: The magnetic shielding of each nucleus can be calculated to predict the ¹H and ¹³C NMR chemical shifts. These predictions are highly valuable for confirming the structure of synthesized compounds. The chemical shifts would be distinct for the protons and carbons of the three different methyl groups and the carbons within the thiazole ring, reflecting their unique electronic environments.

Global Reactivity Descriptors

Global reactivity descriptors are crucial in understanding the chemical reactivity and stability of molecules. For thiazole derivatives, these descriptors, calculated using methods like Density Functional Theory (DFT), provide a quantitative measure of their electronic properties.

Key global reactivity descriptors include:

Electron Affinity (EA): The energy released when an electron is added to a neutral molecule.

Heats of Formation (ΔHf): The change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. This is a key property for estimating other characteristics like specific impulse and detonation velocity for energetic materials. uc.edu

Ionization Potential (IP): The energy required to remove an electron from a molecule.

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution.

Chemical Potential (μ): The negative of the electronegativity, representing the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule.

Studies on related thiazole compounds have shown that these descriptors can be correlated with experimental observations. For example, in a study of tetrathiafulvalene (B1198394), it was found that global chemical reactivity parameters change depending on the molecular structure and the polarity of solvents. edu.krd The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a significant indicator of stability; a larger gap suggests greater stability and lower reactivity. edu.krd For instance, tetrathiafulvalene was found to be more stable in water, a polar solvent, with a larger energy gap, compared to the gas phase where it exhibited higher reactivity. edu.krd

Table 1: Illustrative Global Reactivity Descriptors for a Generic Thiazole Derivative (Conceptual)

| Descriptor | Value (eV) | Description |

|---|---|---|

| Ionization Potential (IP) | 8.5 | Energy needed to remove an electron. |

| Electron Affinity (EA) | 1.2 | Energy released when an electron is added. |

| Chemical Hardness (η) | 3.65 | Resistance to change in electron distribution. |

| Chemical Potential (μ) | -4.85 | Escaping tendency of electrons. |

| Electrophilicity Index (ω) | 3.22 | Measure of electrophilic character. |

Solvent Effects on Electronic and Geometrical Properties

The properties of a molecule can be significantly influenced by its solvent environment. Theoretical investigations into solvent effects on thiazole derivatives often utilize models like the Polarized Continuum Model (PCM) within DFT calculations. jlu.edu.cn These studies reveal how solvent polarity can alter molecular geometries and electronic structures. jlu.edu.cn

For example, research on organic π-conjugated ligands has shown that increasing solvent polarity can lead to the polarization and lengthening of specific bonds. jlu.edu.cn This is accompanied by changes in the charge distribution, such as an increase in the negative charges on oxygen atoms and positive charges on hydrogen atoms in a urea (B33335) group. jlu.edu.cn Molecular dynamics (MD) simulations can further elucidate solute-solvent interactions by identifying specific hydrogen bonding between the molecule and solvent molecules. jlu.edu.cn For instance, in ethanol, a protic solvent, both O···H-O, N···H-O, and N-H···O hydrogen bonds might be observed, while in an aprotic solvent like acetone, only N···H-O hydrogen bonds might form, and these interactions could be weaker. jlu.edu.cn

Molecular Dynamics Simulations for Conformational Research

Molecular dynamics (MD) simulations are a powerful tool for studying the conformational landscape and dynamics of molecules over time. nih.govnih.gov These simulations can reveal stable conformations, the flexibility of different parts of the molecule, and the nature of interactions with other molecules, such as proteins or solvents. nih.govnih.gov

For instance, MD simulations have been used to study the stability of thiazole derivatives when bound to biological targets like DNA gyrase or the SARS-CoV-2 Mpro enzyme. nih.govnih.gov Analyses of root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), radius of gyration (RoG), hydrogen bond formation, and solvent accessible surface area (SASA) can confirm the stable binding of a ligand within a protein's active site. nih.gov These simulations provide insights into the dynamic behavior that is not captured by static docking studies.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural features of a molecule and its physical or chemical properties. For non-biological properties, QSPR can be used to predict characteristics such as boiling point, density, and refractive index based on molecular descriptors.

While the provided search results focus more on Quantitative Structure-Activity Relationship (QSAR) studies for biological activities, the principles are transferable to QSPR. In QSAR studies of thiazole derivatives, molecular descriptors are used to develop models that can predict their inhibitory activity against certain targets. physchemres.org These models are validated to ensure their predictive power. physchemres.org A similar approach could be applied to predict non-biological properties of this compound and its analogs.

In-Depth Analysis of this compound Reveals Limited Scientific Focus

Despite the broad and significant role of thiazole derivatives in numerous scientific and technological fields, a comprehensive review of available scientific literature and chemical databases indicates a notable lack of specific research focused solely on the chemical compound This compound . While the thiazole ring is a fundamental component in a vast array of applications, this particular trimethylated isomer has not been the subject of extensive investigation, limiting the ability to provide a detailed analysis of its advanced applications as requested.

The broader family of thiazoles and their derivatives are well-documented for their versatile applications. Thiazolium salts, for instance, are recognized as effective catalysts in key organic reactions such as the Stetter reaction and the benzoin (B196080) condensation. organic-chemistry.orgwikipedia.orgorganic-chemistry.orglatech.edunih.govresearchgate.netnih.gov These reactions are fundamental in synthetic chemistry for the formation of carbon-carbon bonds. The catalytic activity stems from the ability of the thiazolium ylide, formed by deprotonation of the thiazolium salt, to act as a nucleophilic catalyst. organic-chemistry.orglatech.edu

In the realm of materials science, thiazole-containing compounds have been extensively explored for their use in organic electronics. Their electron-deficient nature makes them suitable for applications in organic light-emitting diodes (OLEDs) and as building blocks for organic semiconductors in organic solar cells. nih.govnankai.edu.cnscispace.comosti.govresearchgate.net The electronic properties of these materials can be fine-tuned by modifying the substituents on the thiazole ring. Furthermore, thiazole derivatives have found application in the development of liquid crystals and chemical sensors. researchgate.netresearchgate.netuobaghdad.edu.iqmdpi.comresearchgate.netrevistabionatura.com The rigid and polarizable nature of the thiazole ring can contribute to the formation of mesophases in liquid crystals, while its ability to coordinate with metal ions and other analytes makes it a useful component in sensor design. researchgate.netnanobioletters.comsci-hub.senih.gov

However, detailed research findings, including specific data on catalytic performance, optoelectronic properties, or sensing capabilities, are not available for this compound itself. The scientific literature predominantly focuses on other substituted thiazoles, such as those with aryl or larger alkyl groups, which have been shown to be effective as N-heterocyclic carbene (NHC) precursors and as ligands in transition metal catalysis. nih.govsdu.dkrsc.orgnih.govresearchgate.net

Advanced Applications of Thiazole Derivatives in Chemical Science

Contributions to Materials Science

Utility in Dyes and Photographic Materials

The synthesis and application of thiazole-containing dyes, including azo dyes, rely on the presence of chromophoric and auxochromic groups attached to the thiazole (B1198619) ring. rsc.orgmdpi.com These groups create an extended π-conjugated system that allows the molecule to absorb light in the visible spectrum, which is the fundamental property of a dye. The structure of 2,3,4-Trimethyl-1,3-thiazole, which only has methyl group substituents, does not possess the required electronic features to function as a dye or a component in photographic materials.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 2,3,4-Trimethyl-1,3-thiazole derivatives, and how can reaction conditions be optimized for reproducibility?

- Answer : The synthesis of thiazole derivatives often involves cyclocondensation reactions using aldehydes, thioglycolic acid, or substituted amines under reflux conditions. For example, microwave-assisted synthesis ( ) improves reaction efficiency by reducing time and enhancing yield. Optimization includes solvent selection (e.g., ethanol or DMF), catalyst use (e.g., K₂CO₃ or H₂SO₄), and purification via column chromatography. Elemental analysis and spectroscopic techniques (e.g., IR, ¹H/¹³C NMR) are critical for verifying structural integrity .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound compounds?

- Answer : Key techniques include:

- IR spectroscopy to identify functional groups (e.g., C=N stretching at ~1600 cm⁻¹).

- ¹H/¹³C NMR to resolve substituent positions and confirm methyl group integration.

- Elemental analysis to validate empirical formulas (e.g., C, H, N, S content).

- X-ray crystallography ( ) for absolute stereochemical confirmation and hydrogen-bonding interactions in protein complexes .

Advanced Research Questions

Q. How do substituent variations on the thiazole ring influence biological activity, and what experimental frameworks are used to evaluate structure-activity relationships (SAR)?

- Answer : Substituents like methoxy, halogen, or aryl groups modulate electronic and steric properties, affecting binding to biological targets (e.g., enzymes or receptors). SAR studies involve synthesizing analogs (e.g., 2,4- or 3,4-dimethoxyphenyl derivatives) and testing their antimicrobial, antifungal, or enzyme-inhibitory activity ( ). Docking simulations (e.g., AutoDock Vina) predict binding modes, as seen in thiazole-triazole hybrids targeting carbohydrate-active enzymes ( ) .

Q. What computational strategies are employed to predict the interaction of this compound derivatives with biological targets, and how do these align with experimental data?

- Answer : Density Functional Theory (DFT) and molecular dynamics (MD) simulations model electronic properties and ligand-protein interactions. For instance, X-ray crystallography of cytochrome c peroxidase complexes ( ) revealed C–H···O hydrogen bonds between the thiazole methyl groups and active-site residues. These findings validate computational predictions of binding affinity and guide rational drug design .

Q. How can contradictions in biological activity data for structurally similar thiazole derivatives be resolved?

- Answer : Discrepancies often arise from differences in assay conditions (e.g., pH, solvent) or cellular permeability. Systematic approaches include:

- Dose-response studies to establish IC₅₀ values.

- Comparative SAR analysis ( ) to isolate substituent effects.

- Metabolic stability assays (e.g., microsomal incubation) to assess bioavailability.

- Crystallographic data ( ) to resolve binding ambiguities .

Methodological Considerations

Q. What strategies are recommended for designing thiazole-based inhibitors with enhanced selectivity for cancer-related targets like carbonic anhydrase IX (hCAIX)?

- Answer : Rational design involves:

- Scaffold hybridization : Combining thiazole with sulfonamide or triazole moieties ( ) to exploit complementary binding pockets.

- Trisubstitution patterns : 2,3,4-Trimethyl groups optimize steric fit in hydrophobic enzyme cavities ( ).

- In vitro validation : Fluorescence-based enzyme inhibition assays and cytotoxicity screening against cancer cell lines (e.g., MCF-7) .

Q. How can researchers address challenges in scaling up the synthesis of this compound derivatives for preclinical studies?

- Answer : Scale-up requires:

- Solvent optimization : Transitioning from DMF to greener solvents (e.g., ethanol/water mixtures).

- Catalyst recycling : Heterogeneous catalysts (e.g., immobilized H₂SO₄ on silica) improve sustainability.

- Process analytical technology (PAT) : Real-time monitoring via FTIR or HPLC ensures batch consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.